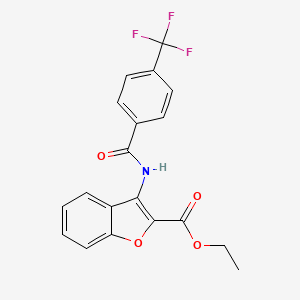

Ethyl 3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO4/c1-2-26-18(25)16-15(13-5-3-4-6-14(13)27-16)23-17(24)11-7-9-12(10-8-11)19(20,21)22/h3-10H,2H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIJZZWDNFIAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition-Metal-Free Cyclization

A groundbreaking approach developed by Zhang et al. enables benzofuran synthesis without transition-metal catalysts. Reacting 2-fluorobenzonitrile derivatives with primary alcohols in dimethyl sulfoxide (DMSO) and cesium carbonate at room temperature yields benzofuran-3-amines. For example, 2-fluorobenzonitrile and 1-hydroxypropan-2-one undergo nucleophilic aromatic substitution, forming an intermediate that cyclizes into benzofuran-3-amine (83% yield). Adapting this method, ethyl glycolate could replace 1-hydroxypropan-2-one to directly yield ethyl 3-aminobenzofuran-2-carboxylate, circumventing subsequent esterification steps.

Optimization Insights (Table 1):

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Cesium carbonate | DMSO | 4 | 83 |

| Potassium hydroxide | DMSO | 4 | 45 |

| Triethylamine | DMSO | 4 | 0 |

Cesium carbonate in DMSO outperforms other bases due to its strong nucleophilicity and solubility, critical for deprotonating alcohols and facilitating cyclization.

Nucleophilic Substitution Approach

CN104628686A discloses a method using 2-hydroxybenzaldehyde derivatives and ethyl 2-bromopropionate in dimethylformamide with potassium carbonate. For instance, 2-hydroxy-4-methoxybenzaldehyde reacts with ethyl 2-bromopropionate at 90°C for 2 hours, yielding ethyl 2-(2-formyl-5-methoxyphenoxy)propionate (87% yield). Applying this to 2-hydroxy-3-nitrobenzaldehyde would generate ethyl 3-nitrobenzofuran-2-carboxylate, a precursor for nitro reduction to the amine.

Esterification via Reflux Conditions

Degruyter et al. synthesized ethyl 5-(2-(3-(trifluoromethyl)phenyl)diazenyl)benzofuran-2-carboxylate by heating 5-(2-(3-(trifluoromethyl)phenyl)diazenyl)benzofuran-2-carboxylic acid with ethyl bromoacetate in acetone under reflux. This method, while effective for diazenyl derivatives, requires stringent temperature control to avoid byproducts like formyl compounds.

Optimization of Reaction Parameters

Base and Solvent Effects

Cesium carbonate in DMSO proves optimal for benzofuran cyclization, while potassium carbonate in dimethylformamide maximizes nucleophilic substitution efficiency. Polar aprotic solvents stabilize intermediates, whereas protic solvents like ethanol favor hydrazide formation.

Temperature and Reaction Time

Cyclization at room temperature (25°C) minimizes side reactions, whereas esterification requires reflux (80–90°C) for complete conversion. Prolonged reaction times (>6 hours) during acylation risk ester hydrolysis, necessitating strict monitoring.

Analytical Characterization and Validation

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis of analogous benzofuran derivatives confirms the planar benzofuran core and amide geometry, with dihedral angles of 8.2° between the benzofuran and benzamide planes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran core or the benzamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Ethyl 3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.

Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison :

- The tetrahydrobenzofuran in CAS 1919864-85-9 likely exhibits greater conformational flexibility and solubility due to the saturated ring and amino group.

- The target compound’s -CF₃ group may enhance metabolic stability but reduce aqueous solubility compared to the difluoro analog .

Research Findings and Implications

- Synthetic Accessibility : High yields (>89%) for 10d–10f suggest that introducing -CF₃ or -Cl substituents is synthetically feasible, which may extend to the target compound.

- Bioactivity Potential: The -CF₃ group’s electron-withdrawing nature could improve target binding in enzymes or receptors, as seen in ureido-thiazole derivatives .

- Agrochemical Relevance : Structural parallels with triflusulfuron imply possible herbicidal applications, though mode-of-action studies are needed.

Biological Activity

Ethyl 3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core with an ethyl ester and a trifluoromethyl-substituted benzamido group, which enhances its lipophilicity and stability. The synthesis typically involves several key steps:

- Formation of Benzofuran Core : Achieved through cyclization reactions involving phenolic derivatives.

- Introduction of Trifluoromethyl Group : Utilized nucleophilic substitution reactions with trifluoromethylating agents.

- Amidation Reaction : Conducted between the benzofuran derivative and 4-(trifluoromethyl)benzoyl chloride.

- Esterification : Final step to introduce the ethyl ester functionality.

Anticancer Properties

Research indicates that derivatives of benzofuran, including this compound, exhibit significant anticancer activity. A review highlighted that various benzofuran derivatives have shown promising results against different cancer cell lines. For instance, compounds similar to this compound have demonstrated enhanced antiproliferative effects compared to standard chemotherapeutics like Combretastatin-A4 (CA-4), particularly against human endothelial cells .

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A study evaluated the efficacy of various benzofuran derivatives against multiple human cancer cell lines. Results indicated that certain modifications in the benzofuran structure significantly increased antiproliferative activity, suggesting a structure-activity relationship that could be exploited for drug development .

-

Comparative Analysis :

- A comparative study of this compound with other similar compounds revealed its superior stability and biological activity due to the trifluoromethyl group, which enhances interaction with biological targets.

Research Applications

This compound holds potential applications in various fields:

- Medicinal Chemistry : As a pharmaceutical intermediate, it may play a role in developing new anti-inflammatory and anticancer drugs.

- Materials Science : Its unique properties make it a candidate for applications in organic electronics and photonics.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves three key steps: (1) formation of the benzofuran core via cyclization of substituted 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate, (2) introduction of the 4-(trifluoromethyl)benzamido group via amide bond formation using coupling agents like EDC/HOBt, and (3) purification via recrystallization or column chromatography. Optimization focuses on controlling reaction temperature (60–80°C for cyclization), solvent polarity (e.g., DMF for amidation), and catalyst selection (e.g., sodium hydride for nucleophilic substitution). Microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields >75% .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy identifies proton environments (e.g., trifluoromethyl group at δ 120–125 ppm in NMR, benzofuran protons at δ 6.8–7.5 ppm in NMR). Infrared (IR) spectroscopy confirms functional groups (C=O stretch at ~1700 cm, amide N-H bend at ~3300 cm). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 394.0962 for CHFNO) .

Q. What are the primary biological targets or pathways investigated for this compound?

Preliminary studies focus on its interaction with enzymes like cyclooxygenase-2 (COX-2) and kinases, leveraging its benzofuran scaffold’s affinity for hydrophobic binding pockets. In vitro assays (e.g., fluorescence polarization) measure inhibition constants (K) in the micromolar range, while molecular docking predicts binding poses with <2.0 Å RMSD compared to crystallographic data .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity and biological activity?

The -CF group enhances electrophilicity at the benzamide moiety, facilitating nucleophilic attacks in amidation reactions. In biological systems, it increases metabolic stability by resisting oxidative degradation, as shown in hepatic microsome assays (t > 120 minutes). However, it may reduce solubility (logP ~3.5), necessitating formulation adjustments for in vivo studies .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often arise from differences in bioavailability or metabolism. For example, in vitro IC values for COX-2 inhibition (~5 µM) may not translate to in vivo efficacy due to rapid glucuronidation. Strategies include:

- Pharmacokinetic profiling : Measure plasma protein binding (>90% in rodent models) and tissue distribution.

- Prodrug design : Introduce esterase-labile groups (e.g., acetyl) to improve solubility and absorption .

Q. What methodologies are recommended for analyzing degradation products under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify major degradation pathways:

- Hydrolysis : Ethyl ester cleavage to carboxylic acid (major impurity, ~8% at 6 months).

- Oxidation : Benzofuran ring epoxidation (traces detected under light exposure). Storage recommendations: -20°C in amber vials with desiccants to minimize hydrolytic/photooxidative degradation .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Molecular dynamics (MD) simulations (100 ns trajectories) and free-energy perturbation (FEP) calculations quantify binding free energies (ΔG). For example, FEP predicts a ΔΔG of -2.3 kcal/mol for COX-2 binding, correlating with experimental IC values. Machine learning models (e.g., Random Forest) trained on benzofuran derivatives achieve R > 0.85 for activity prediction .

Methodological Guidelines

- Synthesis Optimization : Use Design of Experiments (DoE) to screen solvent (DMF vs. THF) and temperature combinations. Microwave-assisted reactions reduce energy use by 40% .

- Data Contradictions : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) and validate via orthogonal methods (e.g., SPR for binding affinity) .

- Structural Analysis : Combine X-ray crystallography (if crystals are obtainable) with DFT calculations to model electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.